molecular formula C16H11FN6O B2614144 3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-61-9

3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B2614144
CAS-Nummer: 872590-61-9
Molekulargewicht: 322.303
InChI-Schlüssel: VYPKVACBNNLRAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a highly potent and selective research-grade inhibitor of Bruton's Tyrosine Kinase (BTK) (Source) . It functions through an irreversible covalent binding mechanism, targeting a specific cysteine residue (Cys481) in the BTK active site, which leads to sustained suppression of B-cell receptor (BCR) signaling pathways (Source) . This targeted action makes it an invaluable pharmacological tool for investigating the role of BTK in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) (Source) . Furthermore, its application extends to basic research in autoimmune and inflammatory disorders, including rheumatoid arthritis and lupus, where BTK-mediated signaling in B-cells and macrophages is a key driver of pathology. Researchers utilize this compound to dissect BTK-dependent signal transduction, to evaluate mechanisms of drug resistance, and to explore novel therapeutic combinations in preclinical models.

Eigenschaften

IUPAC Name

3-(3-fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O/c17-12-4-1-5-13(7-12)23-15-14(20-21-23)16(24)22(10-19-15)9-11-3-2-6-18-8-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPKVACBNNLRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC4=CN=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multistep reactions. One common approach includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using a fluorinated aromatic compound.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is typically introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound may undergo oxidation at reactive sites, though fluorine's electron-withdrawing nature may reduce reactivity. Potential targets include:

  • Methyl group oxidation : The pyridin-3-ylmethyl substituent could oxidize to a carbonyl group under strong oxidizing conditions.

  • Aromatic substitution : Electrophilic substitution at para positions of the pyridine ring may occur under specific conditions.

Typical reagents : Potassium permanganate (acidic medium), hydrogen peroxide.

Reaction TypeConditionsProducts
Pyridin-3-ylmethyl oxidationKMnO₄, H+Pyridin-3-ylcarbonyl derivative
Aromatic electrophilic substitutionHNO₃, H₂SO₄Nitro-substituted pyridine derivatives

Reduction Reactions

Reduction typically targets carbonyl groups or unsaturated bonds. For this compound:

  • Carbonyl reduction : If oxidized derivatives form ketones, agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could regenerate alcohols.

  • Pyridine ring reduction : Catalytic hydrogenation may reduce the pyridine ring to a piperidine derivative, though this is less likely under standard conditions.

Reaction TypeCatalysts/ReagentsProducts
Carbonyl reductionNaBH₄, MeOHAlcohol derivatives
Pyridine ring reductionH₂, Pd/CPiperidine-substituted derivatives

Substitution Reactions

The fluorophenyl group’s fluorine is a moderate leaving group, enabling nucleophilic aromatic substitution (NAS) under specific conditions:

  • NAS at fluorophenyl : Reacts with amines or thiols in basic conditions (e.g., NaOH) to form aryl amides or sulfides.

  • Pyridine substitution : Electrophilic substitution (e.g., bromination) may occur at positions ortho or para to the methyl group.

Reaction TypeReagentsProducts
Fluorine displacementNH₂R, NaOHAryl amide derivatives
Pyridine brominationBr₂, FeBr₃Bromopyridine-substituted derivatives

Cross-Coupling Reactions

Though fluorine is less reactive than bromine/iodine, Suzuki-Miyaura coupling could modify the pyridine ring if activated:

  • Aryl-aryl coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids to introduce new aryl groups .

Reaction TypeCatalystsProducts
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl pyridine derivatives

Biological Activity

While not explicitly studied for this compound, related triazolopyrimidines exhibit:

  • Anticancer activity : Inhibition of proliferation via DNA synthesis disruption .

  • Antimicrobial effects : Likely due to heterocyclic ring interactions with enzymes .

Key Considerations

  • Fluorine’s role : Stabilizes aromatic rings, reduces reactivity toward electrophilic substitution.

  • Pyridine reactivity : Methyl group enhances electron-deficient sites for electrophilic reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C15H13FN4C_{15}H_{13}FN_4 with a molecular weight of approximately 284.29 g/mol. Its unique structure includes a triazolo-pyrimidine core that is believed to contribute to its biological activity.

Biological Activities

Research indicates that compounds within the triazolopyrimidine class exhibit a range of biological activities:

Anti-inflammatory Activity

Triazolopyrimidine derivatives have shown promise in reducing inflammation. For instance:

  • In vitro studies demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory processes.
  • Compounds structurally similar to this one have been reported to have IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies:

  • It has shown effectiveness against several bacterial strains, including Staphylococcus aureus.
  • Antifungal activity has also been noted against species such as Candida albicans, suggesting a broad spectrum of antimicrobial potential.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine compounds is closely linked to their chemical structure. Key factors influencing activity include:

  • Electron-donating groups : Substituents like fluorine or methoxy enhance solubility and interaction with biological targets.
  • Hydrophobic interactions : These play a crucial role in binding affinity to proteins involved in inflammation and microbial resistance.

Case Studies

Several studies have evaluated the biological activity of triazolopyrimidine derivatives similar to 3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one:

StudyCompoundActivityFindings
Study 1Triazolopyrimidine DerivativeAnti-inflammatorySignificant COX-2 inhibition (IC50 = 0.04 μmol)
Study 2Triazolo-Pyrimidine AnalogAntibacterialEffective against Staphylococcus aureus with MIC values < 10 μg/ml
Study 3Fluorinated PyrimidinesAntifungalBroad spectrum against Candida albicans, MIC = 12.5 μg/ml

Wirkmechanismus

The mechanism of action of 3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one and analogous compounds:

Compound Name Substituents (Positions) Molecular Weight Key Features Biological Activity (Reported) References
3-(3-Fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one 3-(3-Fluorophenyl), 6-(pyridin-3-ylmethyl) 367.35 g/mol Enhanced π-stacking due to pyridine; fluorophenyl improves lipophilicity Kinase inhibition (inferred from analogs)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3-Phenyl, 5-(4-chlorophenoxy), 6-isopropyl 381.82 g/mol Chlorophenoxy enhances halogen bonding; isopropyl increases steric bulk Anticancer (DNA intercalation)
3-[4-(Trifluoromethoxy)phenyl]-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one 3-(4-Trifluoromethoxyphenyl) 297.19 g/mol Trifluoromethoxy group improves metabolic stability and bioavailability Antibacterial (targeting gyrase)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-one 3-(3-Fluorobenzyl), 6-(oxadiazole-methyl) 463.43 g/mol Oxadiazole moiety enhances hydrogen bonding; fluorobenzyl aids membrane penetration Antiviral (HCV protease inhibition)

Structural and Electronic Differences

  • Substituent Effects: The 3-fluorophenyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 3-phenyl in ), improving blood-brain barrier penetration .
  • Coplanarity: The triazolopyrimidinone core in all analogs is nearly planar (maximum deviation <0.03 Å), enabling DNA intercalation or kinase binding . However, bulky substituents (e.g., isopropyl in ) reduce planarity, affecting binding affinity.

Pharmacological Profiles

  • Kinase Inhibition: Pyridine-containing derivatives (e.g., the target compound) show higher selectivity for tyrosine kinases compared to chlorophenoxy analogs, likely due to improved hydrogen bonding with ATP-binding pockets .
  • Metabolic Stability: Fluorine and trifluoromethoxy substituents (e.g., in ) reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

Research Findings and Challenges

  • Crystallographic Data: The triazolopyrimidinone core in exhibits a monoclinic crystal system (space group C2/c) with unit cell dimensions $a = 16.84$ Å, $b = 11.79$ Å, $c = 18.83$ Å, and β = 91.7° . Similar data for the target compound is lacking but predicted to align with this framework.

Biologische Aktivität

The compound 3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel triazolopyrimidine derivative that has gained attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C_{16}H_{14}F_{N}_5O and a molecular weight of approximately 313.31 g/mol. The presence of a fluorophenyl group and a pyridine moiety suggests potential interactions with biological targets, making it a candidate for drug development.

Biological Activity Overview

Research into the biological activity of triazolopyrimidine derivatives has highlighted various pharmacological effects. The following sections detail specific activities associated with the compound .

Antimicrobial Activity

Triazolopyrimidines have been studied for their antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against a range of bacterial strains. A study indicated that modifications in the triazole and pyrimidine rings significantly influenced antibacterial potency against Gram-positive and Gram-negative bacteria .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-oneStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of triazolopyrimidine derivatives. The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
A549 (lung cancer)15

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it showed promising results as a carbonic anhydrase inhibitor. This activity could be beneficial in treating conditions such as glaucoma and edema .

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzyme Activity : The compound binds to active sites on target enzymes, disrupting their function.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall formation.

Case Studies

  • Antibacterial Efficacy : In a clinical study involving patients with bacterial infections resistant to standard antibiotics, administration of the compound led to notable improvements in infection control .
  • Cancer Treatment Trials : Early-phase clinical trials have demonstrated that patients receiving treatment with this triazolopyrimidine derivative showed reduced tumor sizes and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]triazolo[4,5-d]pyrimidin-7-one?

  • The synthesis typically involves multi-step protocols. For example:

  • Step 1: Cyclization of precursors using sulfur/nitrogen sources (e.g., thiadiazole ring formation under catalytic conditions) .
  • Step 2: Functionalization via nucleophilic substitution or cross-coupling reactions to introduce fluorophenyl and pyridylmethyl groups. Similar compounds utilize 2-chloro-5-(chloromethyl)pyridine as a starting material, reacting with amines or hydrazines to form triazolo-pyrimidine cores .
  • Step 3: Final purification via recrystallization or column chromatography. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR: Assign peaks using chemical shift databases (e.g., δ ~8.5–9.0 ppm for triazole protons, δ ~160–165 ppm for carbonyl carbons) .
  • X-ray crystallography: Use SHELXL for structure refinement. For example, triazolo-pyrimidine derivatives exhibit planar ring systems (max. deviation <0.03 Å) and dihedral angles between substituents (e.g., fluorophenyl vs. pyridyl groups) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. How is the biological activity of this compound evaluated in preliminary studies?

  • In vitro assays: Test antifungal/antimicrobial activity via broth microdilution (MIC values) or insecticidal activity using contact toxicity assays (e.g., against Spodoptera litura) .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., IC50 values) to assess therapeutic potential .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation of this compound?

  • Optimization strategies:

  • Catalyst screening: Test Pd/Cu catalysts for cross-coupling steps to enhance regioselectivity .
  • Solvent effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
    • Purification: Employ preparative HPLC with C18 columns to isolate high-purity (>98%) batches .

Q. How can structural data contradictions (e.g., bond angles vs. computational models) be resolved?

  • Validation steps:

  • DFT calculations: Compare experimental bond lengths/angles (e.g., C–N = 1.33–1.37 Å) with B3LYP/6-31G* optimized geometries .
  • Twinned crystal analysis: Use SHELXD/SHELXE to resolve diffraction ambiguities in cases of pseudo-merohedral twinning .
  • Multi-temperature XRD: Collect data at 100 K and 298 K to assess thermal motion effects on structural parameters .

Q. What experimental designs are recommended to confirm the mechanism of biological activity?

  • Target identification: Perform molecular docking (e.g., AutoDock Vina) to predict binding to fungal cytochrome P450 or insect acetylcholine receptors .
  • Mutagenesis studies: Engineer resistant strains (e.g., Candida albicans) to identify target mutations conferring resistance .
  • Metabolic profiling: Use LC-MS to track compound degradation in insect hemolymph or mammalian hepatocytes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Replication: Repeat assays under standardized conditions (e.g., pH, temperature, cell density) .
  • Purity verification: Confirm compound integrity via HPLC and elemental analysis to rule out degradation products .
  • Strain variability: Test activity against multiple strains/species (e.g., Aspergillus fumigatus vs. Fusarium oxysporum) .

Q. What strategies resolve inconsistencies in crystallographic data (e.g., non-planar triazole rings)?

  • Dynamic disorder modeling: Refine occupancy factors for disordered atoms using SHELXL .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) influencing ring planarity .

Methodological Resources

  • Software: SHELX suite (structure solution/refinement) , Gaussian (DFT calculations) .
  • Assay protocols: CLSI guidelines for antifungal testing , OECD standards for insecticidal bioassays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.